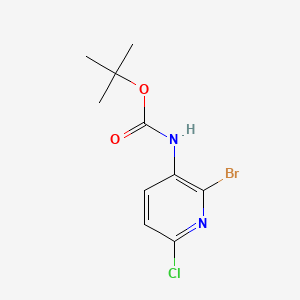

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

Overview

Description

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . It is a solid substance that is typically stored in a sealed container in a dry environment at 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate involves several steps. One common method includes the reaction of 2-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or vinyl group using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new arylated pyridine derivative.

Scientific Research Applications

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is used in various scientific research applications, including:

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the presence of functional groups that interact with the active sites of these targets . The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: This compound has a similar structure but with a methyl group instead of a tert-butyl group.

tert-Butyl (2-chloropyridin-3-yl)carbamate: This compound lacks the bromine atom, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Biological Activity

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, linked to a brominated and chlorinated pyridine ring. Its molecular formula is C10H12BrClN2O2, with a molecular weight of approximately 275.57 g/mol. The presence of halogen substituents enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to reversible or irreversible inhibition. This interaction provides insights into enzyme mechanisms and potential therapeutic effects .

- Receptor Binding : The halogen substituents (bromine and chlorine) enhance binding affinity through halogen bonding and hydrophobic interactions, which are critical for the modulation of receptor activity.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

- Cancer Research : Research indicates that this compound may inhibit MALT1, an enzyme implicated in several cancers, including colorectal and lung cancer. Inhibition of MALT1 could correct abnormal signaling pathways in T-cells and B-cells, offering therapeutic avenues for cancer treatment .

- Inflammatory Diseases : The compound has shown promise in preclinical models for treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory disease therapies .

- Enzyme Interaction Studies : Interaction studies reveal that this compound can affect the activity of enzymes involved in metabolic pathways. These studies are crucial for understanding the compound's role in drug metabolism and efficacy.

Case Studies

Several case studies illustrate the compound's biological activity:

- Study on MALT1 Inhibition : A study demonstrated that this compound significantly reduced MALT1 activity in vitro, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity. This suggests its potential as an anticancer agent .

- Pharmacokinetic Profiling : Pharmacokinetic studies have shown favorable absorption and distribution profiles for this compound, indicating its viability as a therapeutic agent when administered orally or intravenously .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFXKCZHWHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744289 | |

| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-32-8 | |

| Record name | 1,1-Dimethylethyl N-(2-bromo-6-chloro-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.